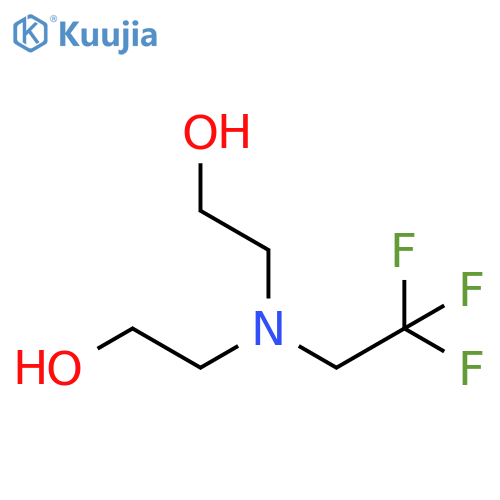Cas no 156239-80-4 (2-(2-hydroxyethyl)(2,2,2-trifluoroethyl)aminoethan-1-ol)

156239-80-4 structure
商品名:2-(2-hydroxyethyl)(2,2,2-trifluoroethyl)aminoethan-1-ol
CAS番号:156239-80-4
MF:C6H12F3NO2
メガワット:187.160192489624
CID:4606232
2-(2-hydroxyethyl)(2,2,2-trifluoroethyl)aminoethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-[(2-hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethan-1-ol
- Ethanol, 2,2'-[(2,2,2-trifluoroethyl)imino]bis-
- 2-(2-hydroxyethyl)(2,2,2-trifluoroethyl)aminoethan-1-ol
-
- インチ: 1S/C6H12F3NO2/c7-6(8,9)5-10(1-3-11)2-4-12/h11-12H,1-5H2
- InChIKey: HKBSMDNAYMGVMO-UHFFFAOYSA-N
- ほほえんだ: N(CCO)(CCO)CC(F)(F)F
計算された属性
- せいみつぶんしりょう: 187.082
- どういたいしつりょう: 187.082
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 112
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.7A^2
2-(2-hydroxyethyl)(2,2,2-trifluoroethyl)aminoethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-39165-2.5g |
2-[(2-hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethan-1-ol |
156239-80-4 | 95.0% | 2.5g |
$726.0 | 2025-02-20 | |
| Enamine | EN300-39165-0.1g |
2-[(2-hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethan-1-ol |
156239-80-4 | 95.0% | 0.1g |
$98.0 | 2025-02-20 | |
| Enamine | EN300-39165-10.0g |
2-[(2-hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethan-1-ol |
156239-80-4 | 95.0% | 10.0g |
$1593.0 | 2025-02-20 | |
| Enamine | EN300-39165-0.5g |
2-[(2-hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethan-1-ol |
156239-80-4 | 95.0% | 0.5g |
$271.0 | 2025-02-20 | |
| Enamine | EN300-39165-1.0g |
2-[(2-hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethan-1-ol |
156239-80-4 | 95.0% | 1.0g |
$371.0 | 2025-02-20 | |
| A2B Chem LLC | AV29187-1g |
2-[(2-hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethan-1-ol |
156239-80-4 | 95% | 1g |
$426.00 | 2024-04-20 | |
| A2B Chem LLC | AV29187-5g |
2-[(2-hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethan-1-ol |
156239-80-4 | 95% | 5g |
$1167.00 | 2024-04-20 | |
| Aaron | AR019NQN-250mg |
2-[(2-hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethan-1-ol |
156239-80-4 | 95% | 250mg |
$221.00 | 2025-02-08 | |
| 1PlusChem | 1P019NIB-500mg |
2-[(2-hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethan-1-ol |
156239-80-4 | 95% | 500mg |
$380.00 | 2025-03-03 | |
| 1PlusChem | 1P019NIB-50mg |
2-[(2-hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethan-1-ol |
156239-80-4 | 95% | 50mg |
$134.00 | 2025-03-03 |
2-(2-hydroxyethyl)(2,2,2-trifluoroethyl)aminoethan-1-ol 関連文献
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
156239-80-4 (2-(2-hydroxyethyl)(2,2,2-trifluoroethyl)aminoethan-1-ol) 関連製品
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 506-17-2(cis-Vaccenic acid)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
